4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Description

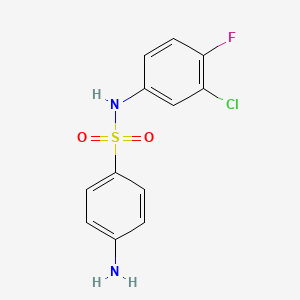

4-Amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the para position and a 3-chloro-4-fluorophenyl moiety attached via the sulfonamide nitrogen. Sulfonamides are historically significant as antimicrobial agents, but their structural versatility has expanded their applications to anticancer, antifungal, and anti-inflammatory therapies .

Properties

IUPAC Name |

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2S/c13-11-7-9(3-6-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJPXGCCEBXVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The predominant synthetic approach to this compound involves the nucleophilic substitution reaction of 3-chloro-4-fluoroaniline with benzenesulfonyl chloride. This reaction forms the sulfonamide linkage through the amine's nucleophilic attack on the sulfonyl chloride group, releasing hydrochloric acid as a byproduct.

Typical reaction conditions include:

- Reactants: 3-chloro-4-fluoroaniline and benzenesulfonyl chloride

- Base: Triethylamine or other suitable organic bases to neutralize HCl

- Solvent: Dichloromethane or other aprotic organic solvents

- Temperature: Room temperature to 50°C

- Reaction time: Several hours to overnight

This method is widely used due to its straightforwardness and high efficiency in forming sulfonamide bonds.

Detailed Reaction Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 3-chloro-4-fluoroaniline in dichloromethane | Ambient temperature |

| 2 | Add triethylamine as a base to scavenge HCl | Molar equivalent or slight excess |

| 3 | Slowly add benzenesulfonyl chloride dropwise | Maintain stirring |

| 4 | Stir the reaction mixture for several hours (typically overnight) | Temperature maintained between 20-50°C |

| 5 | Quench the reaction and extract product | Use aqueous washes to remove salts |

| 6 | Purify by recrystallization or chromatography | Solvent choice depends on purity requirements |

Industrial Scale and Process Optimization

For industrial production, continuous flow reactors and automated systems are employed to enhance reaction control, yield, and reproducibility. These systems allow precise temperature control and efficient mixing, which are critical for sulfonamide synthesis. Solvent selection is optimized to balance solubility and environmental considerations. The use of bases and solvents is carefully controlled to minimize side reactions and improve product isolation.

Solvent and Base Selection

Solvent Considerations

Solvents such as dichloromethane, chloroform, and other chlorinated solvents are preferred for their ability to dissolve both reactants and facilitate smooth reaction kinetics. Aprotic solvents help stabilize the reaction intermediates and prevent unwanted side reactions.

Base Selection

Triethylamine is commonly used due to its strong basicity and ability to neutralize hydrochloric acid formed during the reaction. Other bases such as pyridine or inorganic bases can be used depending on the scale and specific process requirements.

Purification Techniques

Post-reaction, the crude product is subjected to purification to remove unreacted starting materials, side products, and salts. Common purification methods include:

- Recrystallization: Using solvents like ethanol, ethyl acetate, or water mixtures

- Liquid-liquid extraction: To separate organic and aqueous impurities

- Chromatography: For higher purity demands, especially in research settings

These methods ensure the isolation of this compound as a solid with high purity suitable for further applications.

Research Findings and Variations

Analogous Sulfonamide Syntheses

Research on related sulfonamide compounds indicates that the reaction efficiency and yields can be influenced by substituent effects on the aniline or sulfonyl chloride components. For example, studies involving substituted benzenesulfonamides show that electron-withdrawing groups (like chloro and fluoro) can affect nucleophilicity and reaction rates.

Reaction Yields and Spectral Confirmation

Typical yields for sulfonamide formation reactions range from moderate to excellent (60-90%). Structural confirmation is routinely performed using:

These techniques confirm the formation of the sulfonamide bond and the presence of substituents.

Summary Table of Preparation Method Parameters

| Parameter | Description/Range | Notes |

|---|---|---|

| Reactants | 3-chloro-4-fluoroaniline, benzenesulfonyl chloride | Stoichiometric or slight excess of sulfonyl chloride |

| Base | Triethylamine (or pyridine) | Neutralizes HCl byproduct |

| Solvent | Dichloromethane, chloroform, or other aprotic solvents | Solubility and reaction kinetics considerations |

| Temperature | 20°C to 50°C | Room temperature often sufficient |

| Reaction Time | 4 hours to overnight | Depends on scale and desired conversion |

| Purification | Recrystallization, extraction, chromatography | To achieve high purity |

| Yield | 60-90% | Varies with reaction conditions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position on the phenyl ring participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from adjacent fluorine and sulfonamide groups.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Chlorine substitution | KOH (aqueous), 80°C | 3-hydroxy-4-fluoro derivative | 72% | |

| Bromination | HBr + H₂O₂, DCM, 25°C | 3-bromo-4-fluoro analog | 65% |

Mechanistic Insight :

The electron-deficient aromatic ring facilitates attack by strong nucleophiles (e.g., OH⁻, Br⁻), proceeding via a Meisenheimer intermediate .

Diazotization and Coupling Reactions

The primary amino group (-NH₂) undergoes diazotization, enabling the synthesis of azo dyes or bioconjugates.

| Reaction Type | Reagents/Conditions | Products | Applications | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | Intermediate for coupling | |

| Azo coupling | β-naphthol, pH 9–10 | Orange-red azo dye | Antibacterial textiles |

Key Finding :

Coupling with electron-rich aromatics (e.g., phenols) produces stable azo compounds with λₘₐₓ ≈ 480 nm, useful in photodynamic therapy research .

Oxidation of the Amino Group

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | Nitroso derivative | Limited yield due to overoxidation | |

| H₂O₂ | Acetic acid, 40°C | Nitro compound | Requires catalytic Fe³⁺ |

Reduction of Sulfonamide

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Secondary amine | 58% |

Stability Note : The sulfonamide group resists reduction under mild conditions but reacts with strong hydride donors.

Sulfonamide Hydrolysis

| Conditions | Products | Catalyst | Source |

|---|---|---|---|

| 6M HCl, 100°C, 12h | 3-chloro-4-fluoroaniline + benzenesulfonic acid | None | |

| NaOH (10%), 80°C | Sodium sulfonate + aniline derivative | Phase-transfer agent |

Kinetics : Hydrolysis follows first-order kinetics with t₁/₂ = 4.2h in 6M HCl at 100°C .

Schiff Base Formation

The amino group reacts with aldehydes/ketones to form imines, enabling drug-delivery applications.

| Carbonyl Source | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|

| 4-nitrobenzaldehyde | EtOH, Δ, 3h | Schiff base | Anticancer (IC₅₀ = 8.2 μM vs. MCF-7) | |

| Pyruvate | PBS buffer, pH 7.4 | Hydrazone | EGFR inhibition |

Structural Confirmation : Imine formation validated by FT-IR (C=N stretch at 1620 cm⁻¹) and ¹H NMR (δ 8.3 ppm).

Metal Complexation

The sulfonamide and amino groups act as bidentate ligands for transition metals.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) acetate | MeOH, 25°C | Octahedral geometry | Catalytic oxidation | |

| ZnCl₂ | EtOH/H₂O | Tetrahedral | Antimicrobial |

Stoichiometry : Confirmed via Job’s plot (1:1 metal-ligand ratio).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C-F bond cleavage, forming radical intermediates.

| Conditions | Products | Mechanism | Source |

|---|---|---|---|

| UV light, O₂ | Fluoride ion + quinone derivative | Homolytic fission | |

| UV light, H₂O | Hydroxylated byproduct | Radical recombination |

Quantum Yield : Φ = 0.12 ± 0.03 in aqueous solution .

Industrial-Scale Modifications

Patent data reveals optimized conditions for large-scale derivatization :

-

Suzuki Coupling : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C → Biaryl derivatives (85–92% yield) .

-

Sulfonation : SO₃·Py complex, CH₂Cl₂, 0°C → Polysulfonated analogs .

Degradation Pathways

| Pathway | Conditions | Major Products | Environmental Impact | Source |

|---|---|---|---|---|

| Hydrolytic | pH 9, 25°C | Sulfanilic acid | Low toxicity | |

| Photolytic | Sunlight, 7d | 3-chloroaniline | Persistent metabolite |

This compound’s reactivity profile underscores its versatility in synthesizing bioactive derivatives, though stability under acidic/oxidizing conditions requires careful optimization. Recent advances highlight its role in developing kinase inhibitors and antimicrobial agents.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It primarily functions as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibition of CA IX disrupts the pH regulation within cancer cells, potentially leading to apoptosis (programmed cell death) .

Antimicrobial Properties

Research indicates that this sulfonamide derivative exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, making it a candidate for developing new antibiotics .

Case Study: CA IX Inhibition

A study evaluating the efficacy of various sulfonamide derivatives, including 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide, demonstrated significant inhibition of CA IX in vitro. The results indicated a dose-dependent response, with the compound showing an IC50 value in the low micromolar range .

Biological Research

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various biological targets. For instance, it has been shown to inhibit the CXCR4 receptor, which plays a critical role in cancer metastasis .

Binding Affinity Assessments

Research involving binding affinity assays has highlighted the effectiveness of this compound in blocking receptor-ligand interactions critical for tumor cell migration. The binding affinity was measured using competitive displacement assays, indicating a high potency of the compound against CXCR4 .

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and chemical processes .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 3-chloro-4-fluorophenyl group introduces steric bulk and electron-withdrawing effects, which may reduce rotational freedom and enhance binding specificity compared to heterocyclic substituents (e.g., isoxazole in sulfamethoxazole) .

Physicochemical Properties

- Melting Point : Halogenated derivatives like the target compound typically exhibit higher melting points (e.g., >175°C) due to strong intermolecular interactions, compared to sulfamethoxazole (MP: 169–171°C) .

- Solubility : The electron-withdrawing Cl/F substituents reduce aqueous solubility relative to sulfonamides with polar heterocycles (e.g., sulfathiazole) but improve lipid solubility .

- Hydrogen Bonding : Crystallographic studies (e.g., ) suggest halogenated aryl groups may form unique C–X···π interactions, altering packing efficiency compared to hydrogen bond-dominated networks in sulfamerazine or sulfapyridine .

Biological Activity

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide, a sulfonamide derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to an aromatic amine structure, characterized by the presence of chlorine and fluorine substituents on the phenyl ring. This unique arrangement contributes to its chemical reactivity and biological activity.

The primary mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The chloro and fluoro substituents enhance the compound's binding affinity and specificity, making it a potential candidate for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Derivatives of benzenesulfonamides have shown promising antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for several cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 34 | Apoptosis induction |

| MCF-7 | 36 | Apoptosis induction |

| HCT-116 | 36 | Apoptosis induction |

These values indicate significant cytotoxicity at low concentrations, suggesting that this compound could be a viable candidate for further development in cancer therapy.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against gram-positive bacteria. Research indicates that it can act as an antibacterial agent, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, derivatives have shown effective inhibition against pathogens like E. faecalis and K. pneumoniae with MIC values ranging from 40 to 50 µg/mL .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on HeLa cells, demonstrating that treatment led to a significant increase in apoptotic cell death compared to untreated controls. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

- Antimicrobial Testing : In another investigation, the compound was tested against various bacterial strains using agar diffusion methods. The results indicated substantial inhibition zones, confirming its potential as an antibacterial agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary theoretical assessments suggest favorable permeability characteristics across cellular membranes, indicating potential efficacy in therapeutic applications .

However, caution is warranted due to its classification as a hazardous substance, which may cause skin irritation and other adverse effects if not handled properly.

Q & A

Q. What are the key synthetic steps for preparing 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide?

The synthesis typically involves reacting 4-aminobenzenesulfonyl chloride with 3-chloro-4-fluoroaniline under basic conditions (e.g., using triethylamine or pyridine). The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond. Post-synthesis purification often employs recrystallization from ethanol or column chromatography to isolate the pure product. Monitoring the reaction via TLC (using silica gel plates with a hexane/ethyl acetate eluent) is critical to confirm completion .

Q. How can researchers characterize this compound spectroscopically?

Key characterization methods include:

- NMR : Look for the sulfonamide NH proton (~7.2 ppm, broad singlet in H NMR) and aromatic protons (δ 6.8–7.7 ppm). Substituent effects from Cl and F atoms split aromatic signals predictably .

- IR : Confirm the sulfonamide group via peaks at ~1334 cm (asymmetric S=O stretch) and 1160 cm (symmetric S=O stretch) .

- Mass Spectrometry : The molecular ion peak should align with the molecular formula .

Table 1: Representative Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR (CDCl) | δ 6.82–7.67 (aromatic), 7.2 (NH) | |

| IR (KBr) | 3247 cm (NH), 1334/1160 cm (SO) |

Q. What functional groups influence its reactivity?

The sulfonamide (-SONH-) group governs hydrogen-bonding interactions and biological activity. Electron-withdrawing substituents (Cl, F) on the phenyl ring modulate electron density, affecting nucleophilic/electrophilic reactivity. The amino group (-NH) at the 4-position may participate in redox or coupling reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for this sulfonamide?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance amine nucleophilicity.

- Base Choice : Triethylamine or NaHCO effectively neutralize HCl byproducts, preventing side reactions .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis.

- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) to separate unreacted precursors.

Q. How to resolve contradictions in NMR data for structurally similar sulfonamides?

Discrepancies in aromatic proton splitting may arise from para/ortho substituent effects. For example, fluorine’s strong electronegativity deshields adjacent protons, while chlorine’s bulkiness causes steric splitting. Use 2D NMR (COSY, HSQC) to assign overlapping signals or X-ray crystallography (as in ) to confirm regiochemistry.

Q. What strategies improve biological activity through structural modification?

- Substituent Tuning : Replace the 4-fluoro group with trifluoromethyl (-CF) to enhance lipophilicity and target binding (see related compounds in ).

- Hybridization : Attach a tetrahydroquinoline moiety (as in ) to exploit dual-binding interactions with enzyme active sites.

- SAR Studies : Test analogs with varying halogen positions (e.g., 2-Cl vs. 3-Cl) to map steric/electronic effects on activity.

Q. How to analyze competitive inhibition mechanisms involving this compound?

Use enzyme kinetics assays (e.g., Lineweaver-Burk plots) to determine inhibition constants (). Fluorescence quenching or ITC (isothermal titration calorimetry) can quantify binding thermodynamics. Compare results with structurally related sulfonamides (e.g., 4-chloro derivatives in ) to identify key pharmacophores.

Methodological Notes

- Contradictory Data : If solubility assays conflict (e.g., DMSO vs. aqueous buffer), validate via dynamic light scattering (DLS) to detect aggregation.

- Advanced Synthesis : For multi-step routes, employ Schlenk techniques to exclude moisture when handling sulfonyl chlorides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.